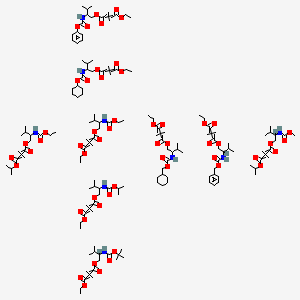
combretastatin A-4 prodrug
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum). It is formulated as the salts fosbretabulin disodium and fosbretabulin tromethamine .
Preparation Methods
Fosbretabulin disodium is synthesized through a series of chemical reactions starting from combretastatin A-4. The synthetic route involves the phosphorylation of combretastatin A-4 to produce fosbretabulin disodium. The reaction conditions typically involve the use of phosphoric acid and appropriate solvents to facilitate the phosphorylation process .
Chemical Reactions Analysis
Fosbretabulin disodium undergoes various chemical reactions, including:
Oxidation: Fosbretabulin disodium can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Fosbretabulin disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study microtubule destabilization and vascular-targeting mechanisms.
Biology: Researchers use fosbretabulin disodium to investigate its effects on cellular structures and functions, particularly in cancer cells.
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly for anaplastic thyroid cancer and other solid tumors.
Industry: Fosbretabulin disodium is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Fosbretabulin disodium exerts its effects by targeting the microtubules within cells. It binds to the colchicine binding site on tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to mitotic arrest and apoptosis in endothelial cells, ultimately causing the collapse of tumor vasculature and tumor necrosis .
Comparison with Similar Compounds
Fosbretabulin disodium is unique in its ability to target tumor vasculature and induce central necrosis. Similar compounds include:
Combretastatin A-4: The parent compound from which fosbretabulin disodium is derived. It also targets microtubules but has lower water solubility.
Cabazitaxel: Another tubulin inhibitor used in cancer therapy, but with a different mechanism of action.
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment, which contrasts with the microtubule-destabilizing action of fosbretabulin disodium .
Fosbretabulin disodium stands out due to its specific targeting of tumor vasculature and its potential for use in combination therapies to enhance cancer treatment efficacy.
Properties
Molecular Formula |
C18H24Na2O13P2 |
|---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
disodium;dihydrogen phosphate;2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;; |
InChI Key |
LNALLKMOBAVGHR-YGGCHVFLSA-L |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)


![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)


![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)

![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)


![8-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B13398240.png)


